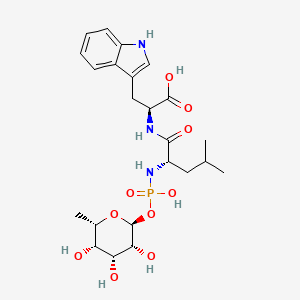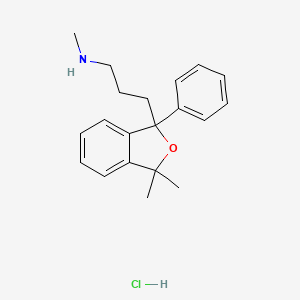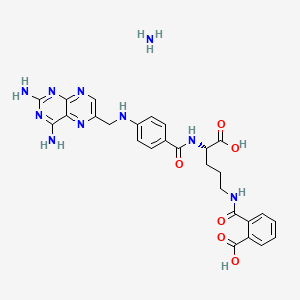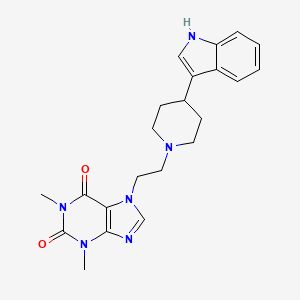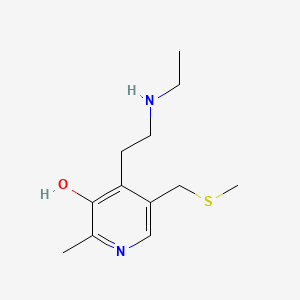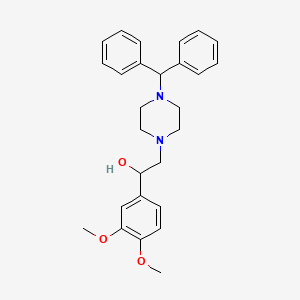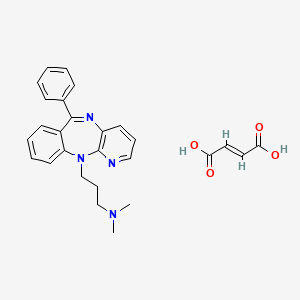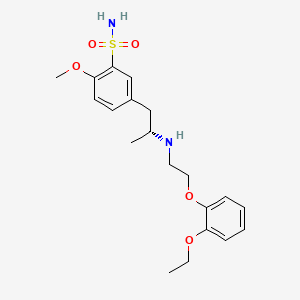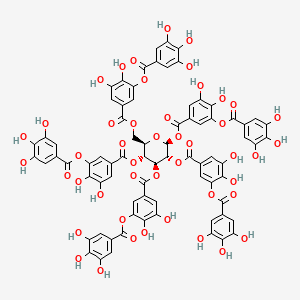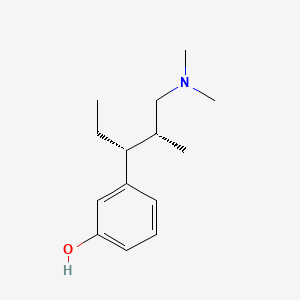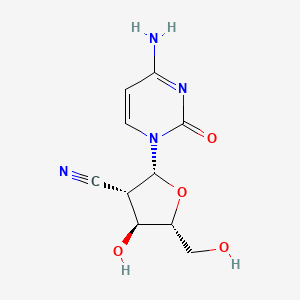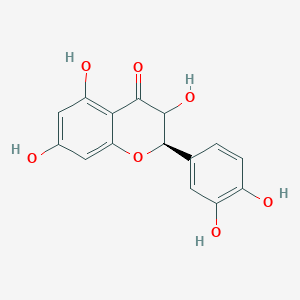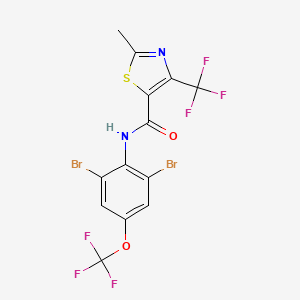
Thifluzamid
Übersicht
Beschreibung
Thifluzamide is an aromatic amide fungicide known for its effectiveness against a variety of fungal diseases, particularly those caused by Rhizoctonia species. It is widely used in agriculture to protect crops such as rice, potatoes, maize, and grass. The chemical structure of thifluzamide includes a thiazole ring, which is crucial for its fungicidal activity .
Wissenschaftliche Forschungsanwendungen
Thifluzamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of thiazole derivatives.
Biology: Investigated for its antifungal properties and its effects on fungal cell metabolism.
Industry: Utilized in the development of new fungicidal formulations and agricultural products
Wirkmechanismus
Target of Action
Thifluzamide is a systemic fungicide that primarily targets the succinate dehydrogenase enzyme in the tricarboxylic acid cycle of fungi . This enzyme plays a crucial role in energy metabolism, making it a key target for fungicides like thifluzamide .
Mode of Action
Thifluzamide works by inhibiting the succinate dehydrogenase enzyme, disrupting the tricarboxylic acid cycle within the fungal cells . This disruption prevents the fungi from producing the energy they need to grow and reproduce, effectively controlling their population .
Biochemical Pathways
The primary biochemical pathway affected by thifluzamide is the tricarboxylic acid cycle, also known as the Krebs cycle . By inhibiting the succinate dehydrogenase enzyme, thifluzamide disrupts this cycle, leading to a decrease in ATP production and an increase in reactive oxygen species . These changes can lead to cell death, preventing the growth and spread of the fungi .
Pharmacokinetics
Thifluzamide is absorbed by the roots of plants and translocated throughout the plant, providing systemic protection against fungi . In terms of environmental behavior, thifluzamide has been found to dissipate quickly in plants, with a half-life of 0.19-0.22 days, but degrade more slowly in soil, with a half-life of 4.56-15.85 days .
Result of Action
The result of thifluzamide’s action is the effective control of various fungal diseases. It exhibits durable bactericidal activity against a range of fungi, including Rhizoctonia, Puccinia, smut fungus, Corticium, and Pyrenophora, especially Basidiomycete . This makes thifluzamide a valuable tool in protecting crops from damaging fungal diseases .
Action Environment
The efficacy and stability of thifluzamide can be influenced by various environmental factors. For example, the rate of thifluzamide dissipation can be affected by factors such as soil type, temperature, and moisture content . Despite these influences, thifluzamide has been found to be effective in a range of environments and is used in various countries, including Brazil, Mexico, Colombia, Venezuela, Japan, Korea, China, and Vietnam .
Biochemische Analyse
Biochemical Properties
Thifluzamide plays a crucial role in biochemical reactions by inhibiting the enzyme succinate dehydrogenase (SDH) in the tricarboxylic acid (TCA) cycle. This enzyme is essential for the conversion of succinate to fumarate, a key step in cellular respiration. By binding to the SDH enzyme, thifluzamide disrupts the electron transport chain, leading to a reduction in ATP production and energy metabolism in fungal cells . Additionally, thifluzamide interacts with other biomolecules such as ubiquinone, further inhibiting the mitochondrial electron transport chain .
Cellular Effects
Thifluzamide exerts significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cellular respiration by inhibiting the SDH enzyme, leading to reduced ATP production and energy metabolism . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the death of the fungal cells. In plant cells, thifluzamide is absorbed through the roots and leaves, providing systemic protection against fungal infections .
Molecular Mechanism
The molecular mechanism of thifluzamide involves its binding to the SDH enzyme in the mitochondrial electron transport chain. This binding inhibits the enzyme’s activity, preventing the conversion of succinate to fumarate in the TCA cycle . As a result, the electron transport chain is disrupted, leading to a reduction in ATP production and energy metabolism in fungal cells. Thifluzamide also interacts with ubiquinone, further inhibiting the electron transport chain and exacerbating the energy deficit in fungal cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thifluzamide change over time. The compound exhibits stability and slow degradation in soil, with half-lives ranging from 4.56 to 15.85 days . In maize plants, thifluzamide dissipates more rapidly, with half-lives of 0.19 to 0.22 days . Long-term effects on cellular function have been observed, including sustained inhibition of fungal growth and protection of crops from fungal infections .
Dosage Effects in Animal Models
The effects of thifluzamide vary with different dosages in animal models. At recommended doses, thifluzamide effectively inhibits fungal growth without causing significant toxic or adverse effects . At high doses, thifluzamide may exhibit toxic effects, including disruption of cellular respiration and energy metabolism . Threshold effects have been observed, with higher doses leading to more pronounced inhibition of fungal growth and increased protection of crops .
Metabolic Pathways
Thifluzamide is involved in metabolic pathways related to the TCA cycle and mitochondrial electron transport chain. By inhibiting the SDH enzyme, thifluzamide disrupts the conversion of succinate to fumarate, leading to a reduction in ATP production and energy metabolism . This inhibition affects metabolic flux and metabolite levels, ultimately resulting in the death of fungal cells .
Transport and Distribution
Thifluzamide is transported and distributed within cells and tissues through systemic absorption. It is absorbed by plant roots and leaves, providing protection against fungal infections throughout the plant . Thifluzamide interacts with transporters and binding proteins, facilitating its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of thifluzamide is primarily within the mitochondria, where it exerts its inhibitory effects on the SDH enzyme and the electron transport chain . Thifluzamide may also undergo post-translational modifications that direct it to specific compartments or organelles within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thifluzamide is synthesized through a multi-step process. The primary raw material is 2-methyl-4-trifluoromethyl-5-thiazole formic acid. This compound undergoes chlorination using thionyl chloride to form an intermediate acyl chloride. The acyl chloride then reacts with 2,6-dibromo-4-trifluoroanisidine in the presence of a solvent, an acid-binding agent, and a catalyst to yield thifluzamide .
Industrial Production Methods: The industrial production of thifluzamide follows a similar synthetic route but is optimized for higher yield and purity. The process involves the recovery of chlorinating solvents and the use of reflux to ensure complete reaction. This method minimizes side products and ensures a high-purity final product suitable for large-scale agricultural use .
Analyse Chemischer Reaktionen
Types of Reactions: Thifluzamide primarily undergoes substitution reactions due to the presence of halogen atoms in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to different functionalized thiazole compounds .
Vergleich Mit ähnlichen Verbindungen
Thifluzamide belongs to the class of succinate dehydrogenase inhibitors (SDHIs). Similar compounds include:
- Fluxapyroxad
- Boscalid
- Pydiflumetofen
Comparison:
- Fluxapyroxad: Similar mode of action but differs in its chemical structure, which includes a pyrazole ring.
- Boscalid: Also inhibits succinate dehydrogenase but has a different chemical backbone.
- Pydiflumetofen: Newer SDHI with a unique chemical structure that offers broader spectrum activity.
Thifluzamide is unique due to its specific thiazole ring structure, which contributes to its high efficacy against Rhizoctonia species .
Eigenschaften
IUPAC Name |
N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Br2F6N2O2S/c1-4-22-10(12(16,17)18)9(26-4)11(24)23-8-6(14)2-5(3-7(8)15)25-13(19,20)21/h2-3H,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSNCVAPUOFXEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=C(C=C(C=C2Br)OC(F)(F)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Br2F6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057954 | |
| Record name | Thifluzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130000-40-7 | |
| Record name | Thifluzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130000-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thifluzamide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130000407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thifluzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIFLUZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3TB6Z254 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


